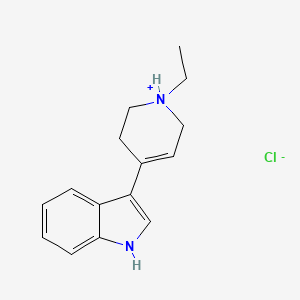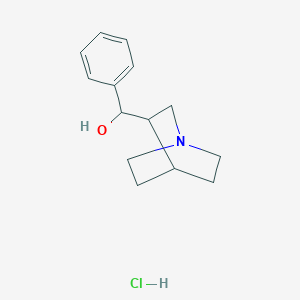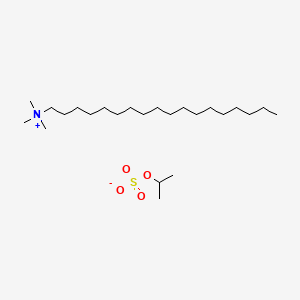
Potassium 4-(1,1-dimethylpropyl)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-(1,1-dimethylpropyl)phenolate is a chemical compound with the molecular formula C11H15KO. It is also known as potassium p-t-amylphenate. This compound is characterized by the presence of a potassium ion (K+) and a phenolate ion substituted with a 1,1-dimethylpropyl group at the para position. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-(1,1-dimethylpropyl)phenolate can be synthesized through the reaction of 4-(1,1-dimethylpropyl)phenol with potassium hydroxide (KOH). The reaction typically involves dissolving 4-(1,1-dimethylpropyl)phenol in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process may be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, concentration, and reaction time. The product is typically purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(1,1-dimethylpropyl)phenolate undergoes several types of chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
Potassium 4-(1,1-dimethylpropyl)phenolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of potassium 4-(1,1-dimethylpropyl)phenolate involves its interaction with various molecular targets and pathways. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. The potassium ion may also play a role in stabilizing the compound and facilitating its reactivity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
Potassium phenolate: Lacks the 1,1-dimethylpropyl group, resulting in different reactivity and properties.
Sodium 4-(1,1-dimethylpropyl)phenolate: Similar structure but with a sodium ion instead of potassium, leading to variations in solubility and reactivity.
4-(1,1-dimethylpropyl)phenol: The parent phenol compound without the potassium ion, exhibiting different chemical behavior.
Uniqueness
Potassium 4-(1,1-dimethylpropyl)phenolate is unique due to the presence of both the potassium ion and the 1,1-dimethylpropyl group, which confer specific reactivity and properties. This combination makes it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
53404-18-5 |
|---|---|
Molecular Formula |
C11H15KO |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
potassium;4-(2-methylbutan-2-yl)phenolate |
InChI |
InChI=1S/C11H16O.K/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h5-8,12H,4H2,1-3H3;/q;+1/p-1 |
InChI Key |
MUJHVWDJMOVCOZ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)[O-].[K+] |
Related CAS |
80-46-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)












